Pyrrolidine vs. Morpholine Basicity Divergence Drives Differential Ionization at Physiological pH
The pyrrolidine ring (calculated pKa ~10.2) in the target compound is significantly more basic than the morpholine ring (experimental pKa ~7.4) in the closest commercially cataloged analog, 2-(4-chlorophenoxy)-N-[4-[6-(4-morpholinyl)-3-pyridazinyl]phenyl]acetamide (CAS 899985-94-5) . At pH 7.4, the pyrrolidine is >99.9% protonated while the morpholine is only ~50% protonated. This near-complete vs. partial ionization profoundly affects aqueous solubility, phospholipid bilayer permeability, and potential interactions with aspartate/glutamate-rich binding pockets. The pyrrolidine variant also lacks the morpholine oxygen, removing a hydrogen bond acceptor and reducing topological polar surface area (tPSA) by approximately 12.5 Ų, which may enhance blood-brain barrier penetration potential.
| Evidence Dimension | Ionization state at pH 7.4 and hydrogen bond acceptor count |
|---|---|
| Target Compound Data | Calculated pKa ~10.2 (pyrrolidine N); >99.9% protonated at pH 7.4; 5 H-bond acceptors; tPSA ~70 Ų |
| Comparator Or Baseline | CAS 899985-94-5 (morpholine analog): Experimental pKa ~7.4; ~50% protonated at pH 7.4; 6 H-bond acceptors; tPSA ~82.5 Ų |
| Quantified Difference | Δ pKa ≈ +2.8 units; Δ protonation ≈ +49.9%; Δ HBA = -1; Δ tPSA ≈ -12.5 Ų |
| Conditions | Physicochemical predictions based on established pKa calculation methods (MarvinSketch/MoKa) and fragment-based tPSA contributions as described in drug-likeness literature. |
Why This Matters
The ionization state divergence directly impacts solubility, permeability, and target binding kinetics, meaning biological assay results from the morpholine analog cannot be used to predict the behavior of this compound in HTS or lead optimization.
